![molecular formula C25H20N2O6S B3016560 N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide CAS No. 300568-18-7](/img/structure/B3016560.png)
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1970s, but its anti-tumor activity was not discovered until the 1990s. Since then, DMXAA has been the subject of many scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学的研究の応用
Comprehensive Analysis of N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide Applications
Anticancer Research
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide: has garnered attention for its potential as an anticancer agent. Its structure, which includes an anthracene moiety known for DNA intercalation, suggests it could inhibit cancer cell proliferation and induce apoptosis in tumor cells. This compound could be pivotal in the development of new chemotherapeutic drugs.
Antioxidant Properties
The compound’s molecular structure indicates a potential for scavenging free radicals, making it a candidate for antioxidant applications. Its efficacy in this role could be explored to protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.
Anti-inflammatory Applications
Due to the presence of the morpholine-sulfonyl group, this compound may exhibit anti-inflammatory properties. It could be investigated for use in treating chronic inflammatory diseases, such as rheumatoid arthritis, by modulating inflammatory pathways.
Lipid Regulation
Related compounds have shown effects on plasma lipid profiles, suggesting that N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide might also possess hypolipidemic activity. This could lead to its application in managing conditions like hyperlipidemia and atherosclerosis .
Cardiovascular Protection
The antihyperlipidemic potential of similar compounds indicates a possible role for this compound in cardiovascular protection. Its ability to modulate lipid levels could contribute to preventing atherosclerosis and related cardiovascular diseases .
Drug Discovery and Development
This compound’s unique structure makes it a valuable scaffold in drug discovery. Researchers could modify its functional groups to create derivatives with enhanced or targeted therapeutic properties for various diseases.
Material Science
The anthracene core of the compound suggests potential applications in material science, particularly in the development of organic semiconductors and photovoltaic materials due to its conjugated system and light-absorbing properties.
Computational Drug Repurposing
Computational studies could explore the repurposing of this compound against emerging diseases. For instance, similar structures have been computationally analyzed for their ability to inhibit viruses, which could be a starting point for this compound’s application in antiviral research .
特性
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6S/c28-23-18-4-1-2-5-19(18)24(29)22-20(23)6-3-7-21(22)26-25(30)16-8-10-17(11-9-16)34(31,32)27-12-14-33-15-13-27/h1-11H,12-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKNWHXHNPQMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxoanthracen-1-yl)-4-morpholin-4-ylsulfonylbenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。